5-Chloro-4-hydroxy-6-isopropylpyrimidine

Description

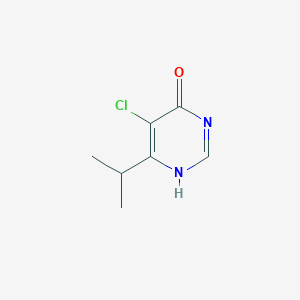

5-Chloro-4-hydroxy-6-isopropylpyrimidine is a substituted pyrimidine derivative characterized by a hydroxyl group at position 4, a chlorine atom at position 5, and an isopropyl group at position 6. Pyrimidines are heterocyclic aromatic compounds with applications in pharmaceuticals, agrochemicals, and materials science. Such substitutions are critical in modulating solubility, stability, and biological activity .

Properties

CAS No. |

162328-48-5 |

|---|---|

Molecular Formula |

C7H9ClN2O |

Molecular Weight |

172.61 g/mol |

IUPAC Name |

5-chloro-4-propan-2-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H9ClN2O/c1-4(2)6-5(8)7(11)10-3-9-6/h3-4H,1-2H3,(H,9,10,11) |

InChI Key |

BFLKFVOOUSQCBO-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=O)NC=N1)Cl |

Isomeric SMILES |

CC(C)C1=C(C(=O)N=CN1)Cl |

Canonical SMILES |

CC(C)C1=C(C(=O)N=CN1)Cl |

Synonyms |

5-CHLORO-4-HYDROXY-6-ISOPROPYLPYRIMIDINE |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

5-Chloro-4-hydroxy-6-isopropylpyrimidine has emerged as a promising scaffold in drug development due to its antiviral, anti-inflammatory, and anticancer properties.

Antiviral Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit antiviral activity by inhibiting key processes in viral replication. For instance, studies have shown that similar compounds can inhibit HIV integration and reverse transcription processes effectively.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity. In vitro studies reported that it potently suppressed cyclooxygenase-2 (COX-2) activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib . Such properties make it a candidate for developing new anti-inflammatory medications.

Anticancer Potential

Pyrimidine derivatives have also been investigated for their anticancer properties. The presence of hydroxyl and halogen substituents enhances their interaction with biological targets, potentially leading to the development of novel anticancer agents.

Agricultural Applications

This compound serves as an important intermediate for synthesizing crop protection agents. Its derivatives are being explored for their potential in herbicides and fungicides due to their effectiveness against various plant pathogens .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves chlorination methods that introduce the chlorine and hydroxyl functional groups onto the pyrimidine ring. One common method includes the reaction of 4-hydroxypyrimidines with chlorinating agents such as N-chlorosuccinimide or sodium hypochlorite.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine ring can significantly alter its pharmacological effects. For example, modifications can enhance binding affinity to specific enzymes or receptors relevant to its therapeutic potential .

Comparative Analysis of Related Compounds

To illustrate the significance of structural variations within this class of compounds, the following table summarizes notable derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Hydroxy-6-methylpyrimidine | Hydroxyl at position 4, methyl at position 6 | Exhibits different biological activity profiles |

| 5-Bromo-4-hydroxy-6-isopropylpyrimidine | Bromine instead of chlorine | May show enhanced reactivity due to bromine's properties |

| 5-Chloro-2-isopropylpyrimidin-4-one | Different positioning of functional groups | Potentially different pharmacological effects |

| 4-Chloro-6-methylpyrimidine | Chloride at position 4, methyl at position 6 | Variations in solubility and bioavailability |

This table highlights how slight modifications can lead to distinct chemical behaviors and biological activities.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their distinguishing features:

Physicochemical and Toxicological Insights

- However, this group may also render the compound reactive with strong acids/bases or oxidizing agents, as seen in 6-Chloro-4-hydroxypyrimidine .

- Toxicity : While direct data are unavailable for the target compound, 6-Chloro-4-hydroxypyrimidine exhibits skin corrosion/irritation risks , suggesting similar hazards may apply to hydroxyl-containing pyrimidines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-4-hydroxy-6-isopropylpyrimidine, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves condensation reactions of substituted pyrimidine precursors. For example, chlorination of hydroxy groups or alkylation of isopropyl moieties can be achieved using reagents like POCl₃ or isopropyl halides under controlled temperatures (60–80°C). Intermediates are characterized via NMR (¹H/¹³C) for structural confirmation, IR spectroscopy for functional group analysis (e.g., -OH at ~3200 cm⁻¹), and HPLC for purity assessment (>95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coats, safety goggles) to avoid skin/eye contact .

- Conduct reactions in fume hoods to prevent inhalation of volatile byproducts.

- Store the compound in airtight containers away from moisture to prevent hydrolysis .

- Dispose of waste via certified hazardous waste services to mitigate environmental risks .

Q. How does the chloro-hydroxy substitution pattern influence the compound’s solubility and reactivity?

- Methodological Answer : The chloro group at position 5 increases electrophilicity, making the pyrimidine ring susceptible to nucleophilic substitution. The hydroxyl group at position 4 enhances solubility in polar solvents (e.g., DMSO or ethanol) but may require protection (e.g., silylation) during reactions involving strong bases .

Advanced Research Questions

Q. How can solvent polarity influence the regioselectivity of nucleophilic substitution in derivatives of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, favoring substitution at the chloro position. Non-polar solvents (e.g., toluene) may shift selectivity toward hydroxyl group derivatization. A 2020 study demonstrated a 70% yield for chloro substitution in DMF vs. 45% in toluene under identical conditions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Validate assay conditions (e.g., cell line specificity, incubation time) to rule out false positives.

- Cross-reference purity data (HPLC/MS) to confirm compound integrity.

- Use isothermal titration calorimetry (ITC) to assess binding affinity discrepancies .

Q. How can computational modeling optimize the design of this compound-based kinase inhibitors?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target kinases (e.g., EGFR).

- Use QSAR models to correlate substituent effects (e.g., isopropyl bulkiness) with inhibitory potency (IC₅₀).

- Validate predictions via SPR (surface plasmon resonance) to measure binding kinetics .

Key Research Gaps Identified

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.